6-(Methoxycarbonyl)-2-naphthoic acid

Catalog No.
S1898211
CAS No.
7568-08-3
M.F
C13H10O4
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Methoxycarbonyl)-2-naphthoic acid

CAS Number

7568-08-3

Product Name

6-(Methoxycarbonyl)-2-naphthoic acid

IUPAC Name

6-methoxycarbonylnaphthalene-2-carboxylic acid

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C13H10O4/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H,14,15)

InChI Key

SKTKMAWOMQFTNS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O
  • Organic Synthesis

    The presence of a carboxylic acid group (COOH) suggests potential use as a building block in organic synthesis for the creation of more complex molecules. Carboxylic acids are versatile functional groups that can undergo various reactions like esterification, amidation, and decarboxylation .

  • Material Science

    The aromatic structure of 6-(Methoxycarbonyl)-2-naphthoic acid indicates potential applications in material science. Aromatic compounds are known for their stability and rigidity, making them valuable components in polymers, liquid crystals, and other advanced materials .

  • Medicinal Chemistry

    The combination of an aromatic ring and a carboxylic acid functionality can be of interest in medicinal chemistry. Many drugs contain aromatic rings and carboxylic acid groups, and further research might explore if 6-(Methoxycarbonyl)-2-naphthoic acid possesses any biological activity or can serve as a starting point for drug discovery efforts.

6-(Methoxycarbonyl)-2-naphthoic acid, with the chemical formula C₁₃H₁₀O₄ and CAS number 7568-08-3, is an aromatic compound characterized by a naphthalene ring substituted with a methoxycarbonyl group at the sixth position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. Its molecular weight is approximately 230.22 g/mol, and it exhibits a structure that allows for various chemical modifications, making it a versatile building block in synthetic chemistry .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The methoxycarbonyl group may undergo nucleophilic attack, leading to various substitution products.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler aromatic compounds.

These reactions highlight its utility in synthesizing more complex molecules .

Research indicates that 6-(Methoxycarbonyl)-2-naphthoic acid exhibits biological activity relevant to pharmacology. It is recognized as an active metabolite of nabumetone, a non-steroidal anti-inflammatory drug (NSAID), suggesting that it may contribute to anti-inflammatory effects. Additionally, its derivatives have been studied for potential inhibitory effects on various biological pathways, including those involved in cancer and inflammation .

Several methods are available for synthesizing 6-(Methoxycarbonyl)-2-naphthoic acid:

  • Direct Methoxycarbonylation: This involves the reaction of 2-naphthoic acid with methoxycarbonyl chloride in the presence of a base such as pyridine.
  • Friedel-Crafts Acylation: Utilizing naphthalene and methoxycarbonyl chloride in the presence of a Lewis acid catalyst can yield the desired product.
  • Oxidative Methods: Starting from simpler naphthalene derivatives, oxidation followed by carboxylation can also be employed to synthesize this compound.

These methods provide flexibility depending on available starting materials and desired yields .

6-(Methoxycarbonyl)-2-naphthoic acid finds applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing anti-inflammatory drugs and other therapeutic agents.
  • Organic Synthesis: Used as an intermediate in the production of complex organic molecules.
  • Research: Investigated for its biological properties and potential uses in drug development.

Its unique structure allows it to serve as a valuable building block in synthetic organic chemistry .

Interaction studies involving 6-(Methoxycarbonyl)-2-naphthoic acid focus on its biological activity and potential interactions with enzymes or receptors. For instance, its role as a metabolite of nabumetone suggests interactions with cyclooxygenase enzymes, which are crucial in inflammatory pathways. Further studies may explore its binding affinity and efficacy compared to other anti-inflammatory agents .

Several compounds share structural similarities with 6-(Methoxycarbonyl)-2-naphthoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
Methyl 7-(hydroxymethyl)-2-naphthoate162514-08-1Hydroxymethyl substitution at the 7-position
Dimethyl naphthalene-2,7-dicarboxylate2549-47-5Dicarboxylic acid structure, differing substituents
Dimethyl phenanthrene-3,6-dicarboxylate181509-97-7Dicarboxylic structure based on phenanthrene
Methyl benzo[c]phenanthrene-3-carboxylate114164-20-4Carboxylic acid derivative of phenanthrene

Uniqueness: The distinguishing feature of 6-(Methoxycarbonyl)-2-naphthoic acid lies in its specific methoxycarbonyl substitution pattern on the naphthalene ring, which influences its reactivity and biological activity compared to these similar compounds .

6-(Methoxycarbonyl)-2-naphthoic acid exists as a crystalline solid under standard conditions [1]. The compound typically appears as a white to off-white crystalline material, consistent with the general appearance characteristics of naphthoic acid derivatives [2]. The molecular structure consists of a naphthalene ring system substituted with both a carboxylic acid group at the 2-position and a methoxycarbonyl ester group at the 6-position, giving it the molecular formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol [3] [1].

The compound exhibits typical solid-state properties of aromatic carboxylic acids, with storage requirements specifying sealed containers under dry conditions at room temperature to maintain stability [1]. The crystalline nature of the compound is attributed to intermolecular hydrogen bonding between carboxylic acid groups and possible π-π stacking interactions between aromatic rings, similar to other naphthoic acid derivatives [4] [5].

Thermodynamic Properties

Melting and Boiling Points

Despite extensive literature searches, specific melting and boiling point data for 6-(Methoxycarbonyl)-2-naphthoic acid are not currently available in published sources [3] [1]. This data gap represents a significant limitation in the complete characterization of the compound's thermodynamic properties. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior.

Solubility Profile

Solubility in Organic Solvents

6-(Methoxycarbonyl)-2-naphthoic acid demonstrates solubility characteristics typical of aromatic carboxylic acids with moderate polarity. The compound is expected to be soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO) based on its structural properties and the behavior of related naphthoic acid derivatives [2].

Comparative solubility data for 6-methoxy-2-naphthoic acid shows solubility in DMSO (40 mg/mL), ethanol (16 mg/mL), and limited solubility in water [11]. Given the additional ester functionality in 6-(Methoxycarbonyl)-2-naphthoic acid, similar or enhanced solubility in polar organic solvents would be expected due to increased polar surface area (63.60 Ų) [3].

Water Solubility and pH Effects

Water solubility of 6-(Methoxycarbonyl)-2-naphthoic acid is limited, consistent with the general behavior of naphthoic acid derivatives [2]. The compound's polar surface area of 63.60 Ų suggests moderate polarity, but the extensive aromatic system reduces overall water solubility [3].

pH effects on solubility would be expected to follow typical carboxylic acid behavior, with increased solubility under basic conditions due to deprotonation of the carboxylic acid group. The pKa of related naphthoic acids ranges from approximately 3.7 to 4.3 [5] [7], suggesting that 6-(Methoxycarbonyl)-2-naphthoic acid would exist predominantly in its ionized form at physiological pH, potentially improving water solubility under these conditions.

Spectroscopic Characteristics

UV-Visible Absorption Spectra

While specific UV-visible absorption data for 6-(Methoxycarbonyl)-2-naphthoic acid are not available in current literature, naphthoic acid derivatives typically exhibit characteristic absorption patterns in the UV region. Studies on related naphthalene carboxylic acids show absorption maxima typically occurring in the range of 270-300 nm [12] [13].

The naphthalene chromophore system contributes to strong UV absorption, with substitution patterns affecting both the position and intensity of absorption bands. The methoxycarbonyl substituent at the 6-position would be expected to influence the electronic transitions through both inductive and mesomeric effects, potentially causing bathochromic shifts relative to the parent 2-naphthoic acid [13].

Infrared Spectroscopic Profile

Infrared spectroscopy of 6-(Methoxycarbonyl)-2-naphthoic acid would be expected to show characteristic absorption bands consistent with its functional groups. Key expected absorptions include:

  • Carboxylic acid O-H stretch: approximately 2500-3300 cm⁻¹ (broad)
  • Carbonyl C=O stretches: around 1700 cm⁻¹ for the carboxylic acid and approximately 1735 cm⁻¹ for the ester group
  • Aromatic C=C stretches: 1600-1500 cm⁻¹ region
  • Aromatic C-H stretches: 3000-3100 cm⁻¹

Related naphthoic acid derivatives show similar spectroscopic patterns, with the specific positions influenced by substitution effects and intermolecular hydrogen bonding [14] [15].

NMR Spectroscopic Data

Although specific NMR data for 6-(Methoxycarbonyl)-2-naphthoic acid are not available in the searched literature, the compound would be expected to exhibit characteristic chemical shifts consistent with its structural features. Expected ¹H NMR signals would include:

  • Aromatic protons: 7.5-8.5 ppm region, with specific splitting patterns dependent on substitution positions
  • Methoxy protons: approximately 3.9-4.1 ppm
  • Carboxylic acid proton: typically 10-13 ppm (may be broadened due to exchange)

Surface and Interfacial Properties

Specific surface tension and interfacial property data for 6-(Methoxycarbonyl)-2-naphthoic acid are not available in current literature. However, studies on related organic acids and naphthalene derivatives provide context for expected behavior [18] [19].

The compound's amphiphilic nature, arising from the combination of hydrophobic naphthalene core and hydrophilic carboxylic acid functionality, suggests potential surface activity. The additional methoxycarbonyl group may influence interfacial properties by affecting molecular orientation at interfaces.

Comparative studies on carboxylic acids show that surface tension effects are dependent on molecular structure, with longer alkyl chains and aromatic systems generally showing greater surface activity [18]. The rigid naphthalene framework of 6-(Methoxycarbonyl)-2-naphthoic acid would likely result in different interfacial behavior compared to flexible aliphatic acids.

Contact angle measurements and detailed surface tension studies would be required to fully characterize the interfacial properties of this compound. Such studies would be particularly relevant for applications involving solid-liquid interfaces or formulation chemistry where surface properties are critical.

PropertyValueReference
Molecular FormulaC₁₃H₁₀O₄ [3] [1]
Molecular Weight230.22 g/mol [3] [1]
CAS Number7568-08-3 [3] [1]
Physical StateCrystalline solid [1]
LogP2.32460 [3]
Polar Surface Area63.60 Ų [3]
Melting PointNot available-
Boiling PointNot available-
DensityNot available-
Water SolubilityLimited [2]
Organic Solvent SolubilitySoluble [2]

The retrosynthetic analysis of 6-(Methoxycarbonyl)-2-naphthoic acid reveals multiple strategic disconnections that can guide synthetic planning. The target molecule contains key structural features that can be approached through systematic bond disconnections [1] [2].

The primary retrosynthetic approaches involve four main disconnection strategies. The methyl ester formation represents the most straightforward disconnection, utilizing esterification chemistry with 2,6-naphthalenedicarboxylic acid and methanol as synthetic equivalents. This approach offers low complexity and selective monoesterification as the key transformation [1] [2].

Carboxylic acid installation through carboxylation disconnection presents a medium complexity route, employing 6-methyl-2-naphthoic acid and carbon dioxide as synthetic equivalents. The key transformation involves Kolbe-Schmitt carboxylation, which has been successfully demonstrated in industrial applications [3] [4].

The naphthalene ring system construction represents a higher complexity approach, utilizing 2-methylnaphthalene and oxidants as synthetic equivalents. This strategy requires catalytic oxidation as the key transformation, typically involving manganese and cobalt catalysts under elevated temperatures and pressures [1] [2].

The most complex approach involves regioselective functionalization of the substitution pattern at the 2,6-positions, requiring naphthalene and electrophiles as synthetic equivalents. This strategy demands electrophilic aromatic substitution chemistry with very high complexity due to regioselectivity challenges [5] [6].

Laboratory-Scale Synthesis Routes

Esterification Methods from 2,6-Naphthalenedicarboxylic Acid

The most practical laboratory-scale approach involves selective esterification of 2,6-naphthalenedicarboxylic acid. Three distinct methods have been developed with varying conditions and effectiveness.

Method 1: Acid-Catalyzed Esterification
This method employs concentrated sulfuric acid as a catalyst in methanol at 65°C for 4-6 hours under atmospheric pressure. The reaction proceeds through protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent water elimination. This method achieves 85-95% yields with excellent selectivity for monoesterification [2] [7].

Method 2: p-Toluenesulfonic Acid Catalysis
An alternative approach utilizes p-toluenesulfonic acid (10 mol%) in toluene at 80°C for 2-4 hours. This method offers improved reaction rates and reduced side product formation compared to sulfuric acid catalysis. The use of toluene as solvent facilitates product isolation through simple extraction procedures [2] [7].

Method 3: Coupling Reagent Approach
Advanced coupling reagents such as EDC/HOBt in dichloromethane under reflux conditions for 6-8 hours provide excellent control over esterification selectivity. This method is particularly useful when other functional groups are present that might interfere with acid-catalyzed conditions [2] [7].

Selective Oxidation Approaches

Selective oxidation of methylnaphthalene derivatives represents a key synthetic strategy for accessing naphthoic acid derivatives. Multiple oxidation systems have been developed for laboratory-scale applications.

Manganese-Cobalt Catalyzed Oxidation
The most established method involves a two-stage oxidation process using manganese acetate in the first stage (150-200°C) followed by cobalt-bromine catalysis in the second stage (180-250°C). This process achieves 93-98% yields with excellent selectivity for the desired carboxylic acid products [1] [2].

The first oxidation stage employs manganese compounds in acetic acid as solvent under oxygen atmosphere. The manganese catalyst facilitates selective oxidation of methyl groups to carboxylic acids while preserving the aromatic ring system. Temperature control is critical, as temperatures below 150°C result in incomplete conversion while temperatures above 200°C lead to over-oxidation [1] [2].

The second oxidation stage utilizes cobalt compounds with bromine promoters to complete the oxidation to the final carboxylic acid. This stage requires higher temperatures (180-250°C) and careful control of reaction time to prevent tar formation. The cobalt-bromine system provides excellent selectivity for carboxylic acid formation over other oxidation products [1] [2].

Ruthenium-Based Selective Oxidation
Ruthenium catalysts offer mild oxidation conditions with high selectivity for naphthoic acid derivatives. The reaction proceeds at 80-150°C using hydrogen peroxide as oxidant with water as solvent. This method provides 80-95% selectivity with excellent functional group tolerance [5] [8].

Lewis-Acid-Mediated Transformations

Lewis-acid-mediated transformations provide access to novel substitution patterns for naphthoic acid derivatives through unexpected rearrangement reactions.

Oxabenzonorbornadiene Rearrangement
A novel approach involves Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to form 1-hydroxy-2-naphthoic acid esters. Boron trifluoride diethyl etherate emerges as the most efficient Lewis acid for this transformation at room temperature in dichloroethane or toluene [9] [10].

The reaction mechanism involves three key steps: oxa-bridge opening to form a carbocation intermediate, 1,2-acyl shift facilitated by the Lewis acid, and rearomatization through proton loss. The selectivity depends on the relative stability of carbocationic intermediates formed during oxa-bridge cleavage [9] [10].

Temperature optimization reveals that room temperature provides optimal yields, while elevated temperatures lead to decomposition. Solvent effects are significant, with toluene providing better yields than dichloroethane at elevated temperatures. The reaction requires stoichiometric amounts of Lewis acid for complete conversion [9] [10].

Industrial Production Methods

Industrial production of naphthoic acid derivatives primarily relies on large-scale oxidation processes of methylnaphthalene starting materials. The most significant industrial process involves the oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid, which serves as a key intermediate for polymer production [11] [12].

Continuous Oxidation Process
The industrial process employs a continuous reactor system operating at 200°C under 20 kg/cm² pressure. The reaction utilizes a manganese-cobalt-bromine catalyst system in acetic acid medium with oxygen as the oxidant. This process achieves 93-98% conversion with excellent selectivity for the dicarboxylic acid product [11] [12].

The process requires careful control of reaction parameters including temperature, pressure, and catalyst concentration to prevent tar formation and maintain high yields. The continuous nature of the process allows for efficient heat management and product removal, essential for large-scale operations [11] [12].

Coal Tar Processing
Traditional industrial production involves the processing of coal tar, which contains approximately 10% naphthalene by weight. The coal tar undergoes fractional distillation to isolate naphthalene, which is then subjected to various transformation reactions to produce naphthoic acid derivatives [13].

The global naphthalene market represents 2.25 million tons annually, with the majority used for phthalic anhydride production through oxidation processes. This represents a significant industrial infrastructure for naphthalene-derived chemicals [13].

Green Chemistry Approaches

Sustainable Catalytic Processes

Green chemistry principles have been increasingly applied to naphthoic acid synthesis, focusing on environmentally benign catalysts and reaction conditions.

Enzymatic Biotransformation
Enzymatic systems offer excellent selectivity and mild reaction conditions for naphthoic acid synthesis. Cytochrome P450 monooxygenases demonstrate efficient oxidation of methylnaphthalenes with high regioselectivity for benzylic positions. These systems operate at 25-60°C with 80-95% selectivity and excellent recyclability [5] [6].

The enzymatic approach provides biodegradable catalysts and products, significantly reducing environmental impact compared to traditional metal catalysts. The mild reaction conditions minimize energy consumption and eliminate the need for high-temperature processing [5] [6].

Palladium Nanoparticle Catalysis
Palladium nanoparticles supported on biopolymers such as chitosan provide sustainable catalytic systems for cross-coupling reactions leading to naphthoic acid derivatives. These systems demonstrate excellent recyclability with over five cycles of use while maintaining 90-99% selectivity [14].

The use of biopolymer supports provides biodegradable catalyst systems that can be easily separated and recycled. The mild reaction conditions (60-100°C) and high selectivity make these systems attractive for sustainable synthesis [14].

Plasma-Catalytic Reforming
Plasma-catalytic reforming of naphthalene using nickel-supported catalysts provides an innovative approach for waste valorization. This process operates at 400-600°C with 50-75% efficiency for converting naphthalene-containing waste streams into valuable chemicals [15].

The process utilizes waste biomass as feedstock, providing both environmental remediation and chemical production. The plasma activation enables lower reaction temperatures compared to conventional thermal processes [15].

Solvent Optimization and Reduction

Solvent reduction strategies have been successfully implemented in naphthoic acid synthesis to minimize environmental impact and improve process sustainability.

Solvent-Free Cannizzaro Reaction
The Cannizzaro reaction of α-naphthaldehyde under solvent-free conditions represents a significant advancement in green chemistry. This process involves heating potassium hydroxide with α-naphthaldehyde at 150°C to produce 1-naphthoic acid and 1-naphthalenemethanol in 79-86% yields [16] [17].

The elimination of organic solvents greatly reduces waste generation and simplifies product isolation. The reaction requires only simple heating without complex purification procedures, making it suitable for educational and industrial applications [16] [17].

Supercritical Fluid Applications
Supercritical carbon dioxide provides an environmentally benign alternative to organic solvents for naphthoic acid synthesis and purification. This approach offers high purity recovery with minimal environmental impact [18] [19].

Ionic Liquid Catalysis
Ionic liquids serve as both solvents and catalysts for naphthoic acid synthesis, providing recyclable reaction media with reduced toxicity compared to conventional organic solvents. These systems achieve 75-90% yields with excellent catalyst recyclability [18] [19].

Microwave-Assisted Synthesis
Microwave heating provides energy-efficient synthesis with shortened reaction times and improved yields (80-95%). This approach reduces energy consumption and enables rapid optimization of reaction conditions [18] [19].

XLogP3

2.6

UNII

8LLD8609LZ

Other CAS

7568-08-3

Wikipedia

Monomethyl 2,6-naphthalenedicarboxylate

Dates

Last modified: 08-16-2023

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